molecular formula C10H13NO2 B7777019 2-Amino-2-phenylbutyric acid CAS No. 20318-28-9

2-Amino-2-phenylbutyric acid

Cat. No. B7777019
CAS RN: 20318-28-9
M. Wt: 179.22 g/mol
InChI Key: UBXUDSPYIGPGGP-UHFFFAOYSA-N
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Description

2-Amino-2-phenylbutyric acid is a compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 g/mol . The compound is also known by other names such as 2-amino-2-phenylbutanoic acid and Benzeneacetic acid .


Molecular Structure Analysis

The IUPAC name for 2-Amino-2-phenylbutyric acid is 2-amino-2-phenylbutanoic acid . The InChI string is InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13) . The compound’s structure includes a phenyl group (C6H5-) attached to a butyric acid group with an amino group (-NH2) substituent .

Scientific Research Applications

Research Chemical

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various research applications due to its unique properties.

Chemical Industry

In the chemical industry, 2-Amino-2-phenylbutanoic acid is used as a building block for the synthesis of other complex chemicals .

Biochemical Studies

Due to its unique structure and properties, 2-Amino-2-phenylbutanoic acid is often used in biochemical studies to understand the behavior of similar compounds .

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

2-Amino-2-phenylbutanoic acid, also known as 2-Amino-2-phenylbutyric acid, is a derivative of butyric acid . It is thought to act as a GABA B receptor agonist , similar to baclofen and γ-hydroxybutyrate (GHB) . The GABA B receptor is a type of GABA receptor that plays a crucial role in inhibitory neurotransmission in the brain.

Mode of Action

The compound interacts with its targets, the GABA B receptors, and at low concentrations, it mildly increases the concentration of dopamine in the brain . This interaction provides stimulatory effects in addition to anxiolysis .

Biochemical Pathways

It is known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . As a derivative of butyric acid, it may be involved in similar metabolic pathways.

Pharmacokinetics

It is known that sodium phenylbutyrate, a pro-drug of phenylbutyric acid, rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Result of Action

Its interaction with gaba b receptors and the subsequent increase in dopamine concentration in the brain suggest that it may have neuroactive effects .

Action Environment

The action, efficacy, and stability of 2-Amino-2-phenylbutanoic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.

properties

IUPAC Name

2-amino-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUDSPYIGPGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942469
Record name 2-Amino-2-phenylbutanoic acid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylbutyric acid

CAS RN

5438-07-3, 20318-28-9
Record name 2-Amino-2-phenylbutyric acid
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Record name 2-Amino-2-phenylbutyric acid
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Record name (1)-2-Amino-2-phenylbutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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